2-metil-3-(1H-tetrazol-1-il)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

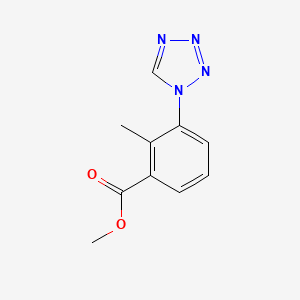

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a tetrazole ring is attached to the benzene ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate has the molecular formula C9H8N4O2 and a molecular weight of approximately 204.19 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the benzoate moiety enhances its potential as a pharmaceutical agent.

Medicinal Chemistry Applications

Antimicrobial Activity:

Recent studies have demonstrated that derivatives of tetrazole compounds often exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate may share these properties due to the structural similarities with known active compounds.

Anticancer Potential:

The anticancer activity of tetrazole derivatives has been extensively studied. A notable study evaluated the effects of various tetrazole-containing compounds on cancer cell lines, revealing promising results against breast and prostate cancer cells . The molecular docking studies suggest that methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate could interact effectively with biological targets involved in cancer progression.

Case Study:

A specific case study involved synthesizing a series of tetrazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The synthesized compounds were subjected to MTT assays, revealing IC50 values indicating their effectiveness in inhibiting cell proliferation .

Agricultural Applications

Pesticidal Properties:

Tetrazole derivatives have been explored for their potential as agrochemicals due to their herbicidal and insecticidal activities. Compounds similar to methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate have shown effectiveness in controlling pests and diseases in crops . Research indicates that these compounds can disrupt the metabolic processes of pests, leading to their demise.

Material Science Applications

Polymer Chemistry:

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions provided by the tetrazole group . This application is particularly relevant in developing advanced materials for electronics and coatings.

Analytical Chemistry Applications

Analytical Reagents:

Due to its unique chemical structure, methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate can be utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it suitable for detecting trace amounts of metals in environmental samples .

Mecanismo De Acción

Target of Action

Tetrazole derivatives, in general, have been known to interact with a variety of biological targets due to their diverse biological applications .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst. The nitro group is reduced to an amine, which then undergoes cyclization with sodium azide to form the tetrazole ring. The esterification of the carboxyl group with methanol is usually carried out under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(1H-tetrazol-1-yl)benzoate: Similar structure but lacks the methyl group on the benzene ring.

2-Methyl-3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxyl group instead of an ester group.

Uniqueness

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is unique due to the presence of both the methyl group and the ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications .

Actividad Biológica

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate features a benzoate moiety with a tetrazole ring, which is known for enhancing the compound's reactivity and biological properties. The presence of the tetrazole ring allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Target Interactions

Tetrazole derivatives, including methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate, often interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites of proteins involved in critical biochemical pathways. Notably, compounds with similar structures have shown affinity for Heat Shock Protein 90 (HSP90) , which plays a role in protein folding and degradation.

Biochemical Pathways

The interaction with HSP90 suggests potential effects on various cellular processes, including:

- Signal Transduction : Modulating pathways involved in cell growth and survival.

- Cell Cycle Control : Influencing cell proliferation and apoptosis.

- Enzyme Inhibition : Acting as inhibitors of specific enzymes related to cancer progression.

Biological Activities

Research indicates that methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate exhibits several biological activities:

Anticancer Properties

Several studies have demonstrated that tetrazole derivatives possess potent anticancer activity. For instance, compounds structurally related to methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate showed significant inhibitory effects against various cancer cell lines. The mechanism is thought to involve disruption of HSP90 function, leading to destabilization of oncogenic proteins .

Antimicrobial Activity

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate has also been evaluated for its antimicrobial properties. Research suggests that tetrazole derivatives can exhibit antibacterial and antifungal activities. For example, structural modifications on the tetrazole ring have been shown to enhance activity against resistant strains of fungi such as Candida glabrata and Candida krusei .

Pharmacokinetics

Tetrazole compounds are characterized by their metabolic stability and resistance to hydrolysis compared to traditional carboxylic acids. This stability is advantageous for drug design, as it may lead to improved bioavailability and prolonged action in biological systems .

In Vitro Studies

In vitro studies have highlighted the effectiveness of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate against various cancer cell lines. For example, a study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating potent cytotoxicity against breast cancer cells .

Animal Models

In vivo studies using animal models have further supported the anticancer potential of this compound. Administration of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate resulted in significant tumor size reduction in xenograft models.

Propiedades

IUPAC Name |

methyl 2-methyl-3-(tetrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-8(10(15)16-2)4-3-5-9(7)14-6-11-12-13-14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCVGEMHBBJPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NN=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.